Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate is a synthetic organic compound that features a pyrazole ring substituted with a difluoroethyl group and a trimethylsilyl-ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The scalability of the process is also considered to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.
Scientific Research Applications
Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The difluoroethyl and trimethylsilyl-ethynyl groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Difluoro(trimethylsilyl)acetonitrile: Another compound featuring difluoro and trimethylsilyl groups, used in similar applications.
2,2-Dichloro-1,1-difluoroethyl methyl ether: A compound with difluoroethyl functionality, used as an anesthetic agent.
Uniqueness
Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.
Properties
Molecular Formula |
C12H16F2N2O2Si |
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Molecular Weight |
286.35 g/mol |
IUPAC Name |
methyl 1-(2,2-difluoroethyl)-4-(2-trimethylsilylethynyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H16F2N2O2Si/c1-18-12(17)11-9(5-6-19(2,3)4)7-16(15-11)8-10(13)14/h7,10H,8H2,1-4H3 |
InChI Key |
KRHPLVUNUPCKHH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1C#C[Si](C)(C)C)CC(F)F |
Origin of Product |
United States |
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